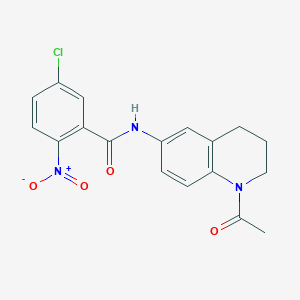

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide, also known as ATQ-346, is a small molecule that has been studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2005 by researchers at Aarhus University in Denmark. Since then, there has been a growing interest in the scientific community to explore the properties and applications of ATQ-346.

Scientific Research Applications

Formation and Applications of Heterocyclic Compounds

Research into the formation of heterocyclic compounds containing nitrogen has highlighted the utility of related compounds in synthesizing complex heterocyclic structures. For example, studies have shown that N-arylidene orthanilamides can undergo isomeric cyclization to form 2-aryl-1, 2, 3, 4-tetrahydro-4-oxoquinazolines. This process involves the condensation of o-aminobenzamide with aromatic aldehydes or Schiff bases, leading to the formation of quinazolinones, which are of interest for their potential applications in various fields of chemistry and pharmacology (Hanumanthu et al., 1976).

Structural Studies and Complex Formation

Another area of research focuses on the structural analysis and complex formation capabilities of nitro-containing compounds. For instance, the study of nitrofurantoin and its ability to form molecular complexes with pyridyl bases and 4-aminobenzamide has provided insights into the structural and thermochemical properties of these complexes. This research could have implications for the development of new solid forms of active pharmaceutical ingredients (APIs) through co-crystal solvates, offering alternative methods for enhancing drug stability and efficacy (Vangala et al., 2013).

Novel Synthetic Approaches

Investigations into novel synthetic routes for related compounds have been conducted, aiming to improve efficiency and practicality in chemical synthesis. For example, the development of practical and scalable synthetic routes to specific inhibitors demonstrates the ongoing efforts to optimize synthesis processes for compounds with potential therapeutic applications. Such studies are crucial for advancing the manufacture and development of novel chemical entities (Yoshida et al., 2014).

Antimalarial Activity and QSAR Studies

Research into the antimalarial activity of compounds structurally related to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide has also been conducted. Quantitative structure-activity relationship (QSAR) studies on a series of compounds have provided valuable insights into how structural variations influence antimalarial potency, offering a foundation for the design of more effective antimalarial agents (Werbel et al., 1986).

properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-chloro-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c1-11(23)21-8-2-3-12-9-14(5-7-16(12)21)20-18(24)15-10-13(19)4-6-17(15)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLRAQAENFYXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(2-hydroxy-1,2-diphenylethylidene)acetohydrazide](/img/structure/B2569876.png)

![3-((4-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2569880.png)

![1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride](/img/structure/B2569882.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2569887.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2569888.png)

![[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid](/img/structure/B2569896.png)